

Application Note: Quantitative Analysis of Serine and Glycine in Biological Fluids

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Compound of Interest		
Compound Name:	Ser-gly	
Cat. No.:	B1353324	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serine (Ser) and glycine (Gly) are two critical non-essential amino acids that serve as fundamental building blocks for proteins, nucleotides, and lipids.[1][2] They are central to the serine-glycine one-carbon (SGOC) metabolic network, a pathway essential for cellular biosynthesis and redox homeostasis.[3] Altered levels of serine and glycine in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) have been associated with various pathological conditions, including cancer and neurodegenerative disorders.[4][5] Therefore, accurate and robust quantification of these amino acids is crucial for disease diagnosis, monitoring therapeutic interventions, and advancing drug development.

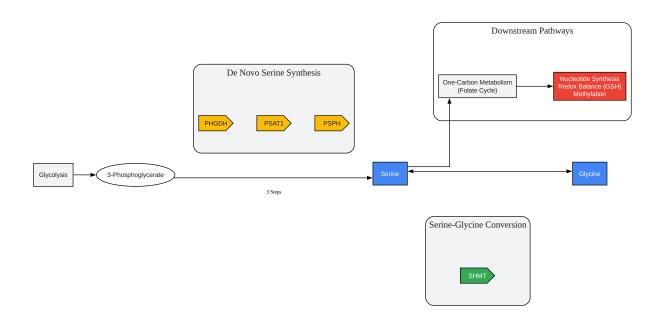
This document provides a detailed protocol for the simultaneous quantification of serine and glycine in biological fluids using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[6]

Biological Significance and Signaling Pathway

Serine and glycine are interconvertible and play a pivotal role in the SGOC pathway. This metabolic network utilizes the glycolytic intermediate 3-phosphoglycerate for the de novo synthesis of serine.[7] Serine can then be converted to glycine, a reaction that provides one-carbon units to the folate cycle. These one-carbon units are vital for the synthesis of purines and thymidylate, which are necessary for DNA replication and repair, and for the generation of



S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.[3][7] Given its role in fueling cell proliferation, this pathway is often upregulated in cancer cells.[4][8]



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Caption: Serine-Glycine One-Carbon (SGOC) Metabolism Pathway.

Quantitative Data Summary

The physiological concentrations of serine and glycine can vary depending on the biological matrix and the demographic of the population (e.g., age). The tables below summarize typical reference intervals found in healthy adults.

Table 1: Reference Intervals for Serine and Glycine in Human Plasma



Analyte	Age Group	Concentration (µmol/L)	
Glycine	>15 years	132.0 - 467.0[9]	
Serine	>15 years	48.7 - 145.2[9]	
L-Serine	Adults	131.3 ± 8.9[10]	

| D-Serine | Non-AD Adults | 1.80 ± 0.06[10] |

Table 2: Typical Composition of Human Plasma vs. Cerebrospinal Fluid (CSF)

Component	Plasma	CSF
Total Protein	60-80 g/L	0.15-0.45 g/L
Lipids	4.0-7.0 g/L	0.01-0.02 g/L

| Glucose | 3.9-5.8 mmol/L | 2.8-4.2 mmol/L |

Note: The significantly lower protein and lipid content in CSF makes it a "cleaner" matrix compared to plasma, which may influence sample preparation strategies.[11]

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a "dilute-and-shoot" method using protein precipitation, a common and effective strategy for preparing plasma and serum samples for LC-MS/MS analysis.[12]

Workflow Diagram





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Caption: Sample preparation and analysis workflow for **Ser-Gly**.

Materials and Reagents

- Analytes: Serine, Glycine reference standards
- Internal Standards (IS): Stable isotope-labeled (SIL) Serine (e.g., ¹³C₃, ¹⁵N-Serine), SIL
 Glycine (e.g., ¹³C₂, ¹⁵N-Glycine)
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
- Additives: Formic Acid (FA)
- Biological Matrix: Plasma, Serum, or CSF collected using standard procedures. Store at -80°C until analysis.[4]



• Equipment: Centrifuge, vortex mixer, precision pipettes, autosampler vials.

Sample Preparation (Protein Precipitation)

- Thaw biological samples (plasma, serum) on ice.
- Pipette 50 μL of sample into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard working solution (containing SIL-Ser and SIL-Gly at a known concentration) to each sample, calibrator, and quality control (QC) sample.
- Add 200 μL of ice-cold Acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 30 seconds.
- Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for analysis.

Note for CSF: Due to the low protein content, a protein precipitation step may not be necessary. A simple dilution with the initial mobile phase may suffice.[13][14] However, this must be validated.

LC-MS/MS Method Conditions

A hydrophilic interaction chromatography (HILIC) method is often preferred for retaining and separating these polar amino acids.[15]

Table 3: Example LC-MS/MS Parameters



Parameter	Condition	
LC System	UPLC or HPLC system	
Column	HILIC Column (e.g., Intrada Amino Acid, 150 x 2.0 mm, 3 μm)	
Mobile Phase A	100 mM Ammonium Formate in Water	
Mobile Phase B	0.3% Formic Acid in 95:5 ACN:Water	
Flow Rate	0.5 mL/min	
Column Temp.	40°C	
Injection Vol.	5 μL	
Gradient	0-2 min (90% B), 2-8 min (90-50% B), 8-10 min (50% B), 10-10.1 min (50-90% B), 10.1-15 min (90% B)	
MS System	Triple Quadrupole Mass Spectrometer	
Ionization	Electrospray Ionization (ESI), Positive Mode	
Gas Temp.	350°C	
Gas Flow	10 L/min	
Nebulizer	40 psi	

| Capillary Voltage | 4000 V |

Mass Spectrometry - Multiple Reaction Monitoring (MRM)

MRM is used for its high selectivity and sensitivity. Specific precursor ions are selected and fragmented, and a specific product ion is monitored for quantification.

Table 4: Example MRM Transitions for Serine and Glycine



Compound	Precursor lon (m/z)	Product Ion (m/z)	Dwell (ms)	Collision Energy (V)
Glycine	76.1	30.1	50	15
¹³ C ₂ , ¹⁵ N-Glycine (IS)	79.1	32.1	50	15
Serine	106.1	60.1	50	12

| 13C3,15N-Serine (IS) | 110.1 | 62.1 | 50 | 12 |

Note: MRM transitions and collision energies must be optimized for the specific instrument used.

Data Analysis and Quantification

- Generate a calibration curve by plotting the peak area ratio (Analyte / Internal Standard)
 against the known concentration of the calibrators.
- Perform a linear regression analysis on the calibration curve (typically with 1/x or 1/x² weighting).
- Determine the concentration of Serine and Glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
- Ensure that the results for the QC samples fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).

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Methodological & Application





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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Serine and Glycine in Biological Fluids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353324#quantitative-analysis-of-ser-gly-in-biological-fluids]

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